methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a phenyl group linked to a carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common reagents used in the synthesis include methyl iodide (MeI) for methylation reactions and various catalysts to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the ring or phenyl group. Examples include:
- Pyrrolidine-3-carboxylate derivatives
- Phenylmethylcarbamoyl pyrrolidine derivatives
Uniqueness
Methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12-10-21(11-18(12,2)16(23)25-4)17(24)20-9-13-5-7-14(8-6-13)15(22)19-3/h5-8,12H,9-11H2,1-4H3,(H,19,22)(H,20,24)/t12-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKVPJHLONUAF-KZULUSFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)C(=O)OC)C(=O)NCC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@]1(C)C(=O)OC)C(=O)NCC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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